2,4-Bis(2,4-dimethoxyphenyl)pyridine

Description

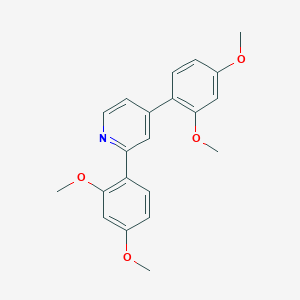

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21NO4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2,4-bis(2,4-dimethoxyphenyl)pyridine |

InChI |

InChI=1S/C21H21NO4/c1-23-15-5-7-17(20(12-15)25-3)14-9-10-22-19(11-14)18-8-6-16(24-2)13-21(18)26-4/h5-13H,1-4H3 |

InChI Key |

NWXHAZZDHHSDTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NC=C2)C3=C(C=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis 2,4 Dimethoxyphenyl Pyridine and Its Derivatives

Strategies for Diaryl-Substituted Pyridine (B92270) Core Formation

The formation of the central diaryl-substituted pyridine ring is the cornerstone of synthesizing compounds like 2,4-Bis(2,4-dimethoxyphenyl)pyridine. Key strategies involve transition-metal-catalyzed reactions that build aryl-pyridine bonds, as well as classical condensation reactions that construct the heterocyclic ring from simpler components.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, making them ideal for the synthesis of diarylpyridines. libretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a preeminent method in this class due to the stability and low toxicity of the boronic acid reagents. libretexts.orgsemanticscholar.org

To synthesize a 2,4-diarylpyridine, a common strategy involves the sequential or simultaneous coupling of a dihalogenated pyridine, such as 2,4-dibromopyridine (B189624) or 2,4-dichloropyridine, with two equivalents of an appropriate arylboronic acid. nih.gov In the case of this compound, this would involve coupling 2,4-dihalopyridine with (2,4-dimethoxyphenyl)boronic acid. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. While highly effective, challenges can arise, especially with 2-substituted pyridines, due to the potential for catalyst inhibition by the pyridine nitrogen and the instability of some pyridine-2-boronates. semanticscholar.org

Alternative cross-coupling reactions like the Stille reaction (using organotin reagents) can also be employed. wikipedia.org The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Arylpyridines

| Reaction Type | Pyridine Substrate | Aryl Donor | Catalyst/Ligand | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-5-iodopyridine | 3,4,5-Trimethoxybenzeneboronic acid | Pd(PPh₃)₄ | K₂CO₃ / 1,4-Dioxane/H₂O | Not specified | nih.gov |

| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Not specified / Water tolerant | 5-89% | nih.gov |

| Suzuki-Miyaura | Aryl Bromides | Lithium triisopropyl 2-pyridylboronates | Pd₂(dba)₃ / Phosphite or Phosphine oxide ligands | KF / Dioxane | Good to excellent | nih.gov |

| Suzuki-Miyaura | 7-Iodo-pyrazolo[4,3-c]pyridines | Arylboronic acids | Pd(OAc)₂ | Cs₂CO₃ / EtOH/H₂O | High yields | nih.gov |

One-pot condensation reactions provide a direct route to the pyridine nucleus by combining several simple, acyclic components in a single reaction vessel. These methods are highly convergent and can build complex molecules efficiently. nanoscalereports.com The Bohlmann-Rahtz pyridine synthesis, for instance, involves the reaction of an enamine with an alkynone, which can be adapted into a three-component, one-pot process by reacting a 1,3-dicarbonyl compound, an alkynone, and an ammonium (B1175870) salt. core.ac.ukorganic-chemistry.org This approach offers excellent regiochemical control and can proceed under mild, acid-free conditions to produce polysubstituted pyridines in high yields. organic-chemistry.org

Another prominent method is the Kröhnke pyridine synthesis, which typically involves the reaction of α,β-unsaturated ketones with α-substituted ketones in the presence of a nitrogen source like ammonium acetate (B1210297). acsgcipr.org A modified, one-pot, four-component version of this reaction can synthesize polysubstituted pyridines from N-phenacylpyridinium bromide, aromatic aldehydes, and ketones. rsc.org For the synthesis of a 2,4-diarylpyridine, precursors such as a chalcone (B49325) (an α,β-unsaturated ketone with two aryl groups) and a β-keto ester could be condensed with a nitrogen donor. For example, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) has been synthesized via the condensation of 4-methoxyacetophenone (two equivalents) and benzaldehyde (B42025) (one equivalent) with ammonia. nih.gov

Table 2: Overview of One-Pot Condensation Syntheses for Pyridines

| Reaction Name | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis (Modified) | 1,3-Dicarbonyl compound, alkynone, ammonium acetate | Three-component, one-pot reaction; proceeds without added acid catalyst; total regiocontrol. | core.ac.ukorganic-chemistry.org |

| Kröhnke Synthesis (Modified) | N-phenacylpyridinium bromide, aromatic aldehyde, ketone, ammonium acetate | Four-component, one-pot cyclocondensation; often assisted by microwave irradiation. | rsc.org |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2 equivalents of a β-keto ester, nitrogen donor (e.g., ammonia) | Forms a dihydropyridine intermediate that requires a subsequent oxidation step to yield the aromatic pyridine. | wikipedia.org |

Multi-component reactions (MCRs) are a cornerstone of efficient and green organic synthesis, where three or more reactants are combined in a single operation to form a product that incorporates substantial parts of all starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comnih.gov Many pyridine syntheses are, by nature, MCRs.

Four-component reactions have been developed that allow for the high-yield synthesis of polysubstituted pyridines in a single step. nih.gov For example, a mixture of an aromatic aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can be reacted to form cyanopyridine derivatives. nih.gov Such pathways are highly convergent and avoid the need to isolate intermediates, saving time and resources. The efficiency of MCRs often depends on the specific combination of reactants and catalysts, with various metal-free and metal-catalyzed systems being reported. bohrium.com The development of novel MCRs continues to be an active area of research, providing new avenues for the construction of complex pyridine structures from simple and readily available precursors. nih.gov

Green Chemistry Approaches in Pyridine Synthesis (e.g., Microwave-Assisted Protocols)

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. rasayanjournal.co.inijnrd.org This involves using safer solvents, reducing reaction times, minimizing waste, and improving energy efficiency. Microwave-assisted organic synthesis has emerged as a key green technology, as it often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govijnrd.org

Microwave irradiation has been successfully applied to various pyridine syntheses, including one-pot condensation and multi-component reactions. rsc.orgorganic-chemistry.org For instance, the Bohlmann-Rahtz synthesis of trisubstituted pyridines from ethyl β-aminocrotonate and alkynones can be completed in 10-20 minutes at 170°C under microwave conditions, yielding superior results to conventional heating. organic-chemistry.org Similarly, four-component Kröhnke-type syntheses have been shown to proceed in 2-4 minutes to give annulated pyridines in high yields. rsc.org The use of microwave heating can also enable solvent-free reactions, further enhancing the green credentials of the synthesis. organic-chemistry.org Beyond microwave technology, other green approaches include the use of aqueous micelles, recyclable catalysts, and ionic liquids to create more sustainable synthetic protocols. wikipedia.orgrasayanjournal.co.in

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Four-component cyanopyridine synthesis | Microwave Irradiation | 2–7 min | 82%–94% | nih.gov |

| Conventional Heating | 4–8 h | 63%–78% | ||

| One-pot Bohlmann-Rahtz synthesis | Microwave Irradiation | 10–20 min | Up to 98% | organic-chemistry.org |

| Conventional Heating (Sealed Tube) | Longer (not specified) | Lower than MW |

Precursor Development and Functionalization Strategies

The synthesis of this compound is critically dependent on the availability of appropriately functionalized precursors. For cross-coupling strategies, this involves the synthesis of key building blocks like 2,4-dihalopyridines and (2,4-dimethoxyphenyl)boronic acid. The boronic acid can be prepared from 1,3-dimethoxybenzene (B93181) through ortho-lithiation followed by reaction with a trialkyl borate.

Alternatively, late-stage functionalization of a pre-existing pyridine ring offers a different strategic approach. nih.gov Direct C-H arylation is a particularly attractive method as it avoids the need for pre-functionalization (e.g., halogenation) of the pyridine ring, thus improving step economy. researchgate.net This transformation involves the direct coupling of a C-H bond on the pyridine with an aryl donor, typically an aryl halide or boronic acid, using a transition-metal catalyst. However, the direct C-H functionalization of pyridines is challenging due to the electronic deficiency of the ring and the coordinating ability of the nitrogen atom. researchgate.net Recent advances have employed a "transient activator" strategy, where the pyridine is temporarily N-methylated in situ to increase its reactivity, allowing for palladium/copper co-catalyzed diarylation at the 2- and 6-positions. researchgate.net Another approach involves a combination of C-H fluorination at the position alpha to the nitrogen, followed by a nucleophilic aromatic substitution (SNAr) to install the desired aryl group. nih.gov These methods provide powerful routes to functionalized pyridines from simple, unadorned starting materials.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For molecules such as 2,4-Bis(2,4-dimethoxyphenyl)pyridine, these methods can elucidate the relationships between its three-dimensional structure and its electronic and optical properties.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. researchgate.netnanobioletters.com This method is used to determine the ground-state electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Below is a hypothetical data table illustrating the type of information that a DFT geometry optimization would provide for the compound.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: This data is representative and not from a published study on the specific compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C-N (Pyridine) | Average bond length in the pyridine (B92270) ring | 1.34 Å |

| C-C (Pyridine) | Average bond length in the pyridine ring | 1.39 Å |

| C-C (Inter-ring) | Bond length between pyridine and phenyl rings | 1.49 Å |

| C-O (Methoxy) | Average bond length in the methoxy (B1213986) groups | 1.37 Å |

| C-N-C (Pyridine) | Bond angle within the pyridine ring | 117° |

| Dihedral Angle 1 | Torsion angle (Pyridine - Phenyl Ring 1) | 35° |

| Dihedral Angle 2 | Torsion angle (Pyridine - Phenyl Ring 2) | 40° |

This interactive table demonstrates the kind of structural data obtained from DFT calculations.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org It is an extension of DFT used to investigate the electronic excited states of molecules. This analysis is crucial for predicting optical properties, such as the absorption of ultraviolet-visible (UV-Vis) light.

A TD-DFT calculation would yield the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to a higher-energy excited state. These energies are directly related to the wavelengths of light the molecule absorbs, which determines its color and spectroscopic signature. The calculation also provides the oscillator strength for each transition, a measure of the probability of that electronic transition occurring. High oscillator strengths indicate intense absorption peaks in a UV-Vis spectrum. Such calculations are routinely performed on related bis(dimethoxyphenyl)pyridine systems to rationalize their photophysical properties. rsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and specific optical properties. For this compound, DFT calculations would determine the energies of these orbitals and map their spatial distribution across the molecule. This would reveal whether the electron density in these orbitals is concentrated on the pyridine ring, the dimethoxyphenyl groups, or delocalized across the entire structure. Electrochemical properties of similar compounds have been evaluated to determine HOMO and LUMO levels experimentally and computationally. rsc.org

Table 2: Representative Frontier Molecular Orbital Data Note: This data is representative and not from a published study on the specific compound.

| Orbital | Description | Hypothetical Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -5.85 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.95 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.90 |

This interactive table shows typical energy values derived from quantum chemical calculations.

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method to analyze the electron density distribution, providing a rigorous definition of atoms and chemical bonds within a molecule. By examining the topology of the electron density, QTAIM can characterize the nature of atomic interactions, distinguishing between covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. For this compound, a QTAIM analysis could precisely characterize the covalent bonds within the aromatic rings and identify any weak intramolecular interactions that contribute to its conformational stability.

Simulation and Prediction of Spectroscopic Data

Computational chemistry is a valuable tool for predicting various types of spectra, which can aid in the interpretation of experimental data. By calculating the vibrational frequencies of the molecule from its DFT-optimized geometry, a theoretical infrared (IR) spectrum can be generated. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the appearance of ¹H and ¹³C NMR spectra. As noted in a study on related combretastatin (B1194345) analogues, experimental ¹H NMR data is a key characterization tool for this class of molecules. nih.gov Furthermore, as discussed previously, TD-DFT calculations can simulate the UV-Vis absorption spectrum.

Intermolecular Interaction Energy Analysis (e.g., Energy Framework Analysis)

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal packing and material properties. Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in the crystal. The results are often depicted as framework diagrams, highlighting the dominant interactions (e.g., π-π stacking or hydrogen bonding) that form the crystal's supramolecular architecture. Such analyses have been performed on complex metal-organic frameworks containing dimethoxyphenyl-pyridine type ligands to understand their stability and structure. nih.gov

Based on a comprehensive review of the provided search results, there is no specific information available regarding theoretical and computational studies on the molecular recognition and fundamental ligand-binding interactions of the compound “this compound.”

The search results yielded studies on structurally related but distinct molecules, such as other pyridine derivatives, terpyridines, and metal-ligand complexes. These studies employ various computational methods like Density Functional Theory (DFT), Hirshfeld surface analysis, and quantum theory of atoms in molecules (QTAIM) to investigate non-covalent interactions like C–H···π, π–π stacking, and hydrogen bonding.

However, none of the available resources provide specific data, research findings, or data tables pertaining to the molecular recognition or ligand-binding properties of this compound itself. Therefore, section 7.5 cannot be generated with the required scientific accuracy and adherence to the specified compound.

Applications in Advanced Materials Science

Optoelectronic Materials and Devices

The inherent photoluminescent and electronic characteristics of pyridine (B92270) derivatives have positioned them as promising candidates for various optoelectronic applications. The strategic incorporation of donor and acceptor moieties within a single molecular framework, as seen in 2,4-Bis(2,4-dimethoxyphenyl)pyridine, is a key design principle for materials used in organic light-emitting diodes (OLEDs) and energy conversion systems.

Organic Light-Emitting Diodes (OLEDs)

Pyridine-based compounds are actively being investigated as emitters in organic light-emitting diodes (OLEDs) due to their potential for high quantum efficiency and tunable emission colors. The performance of such materials is often linked to phenomena like thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, leading to enhanced device efficiency.

In a study on pyridine derivatives ornamented with multiple donor moieties, researchers developed materials exhibiting both normal and dual TADF. rsc.org The positioning and nature of the donor groups were found to significantly influence the photophysical properties. For instance, devices using emitters with 3,6-di-tert-butyl-carbazole donors, which exhibited normal TADF, demonstrated a high maximum external quantum efficiency of up to 25% in doped devices. rsc.org Conversely, emitters functionalized with 3,7-dibromophenothiazine showed dual TADF, which, while interesting, resulted in lower device efficiencies of up to 5% in doped devices, attributed to longer fluorescence lifetimes leading to exciton (B1674681) annihilation. rsc.org

Another area of exploration is the use of pyridine-carbonitrile-carbazole-based TADF materials. These molecules are designed with highly sterically congested structures to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key factor in achieving a small energy gap between the singlet and triplet states (ΔEST) and thus, efficient TADF. nih.gov

While specific performance data for this compound in OLEDs is not yet prevalent in the literature, the principles derived from these studies on similar pyridine-based donor-acceptor systems provide a strong rationale for its potential application in this field. The dimethoxyphenyl groups in this compound act as electron-donating moieties, which, coupled with the electron-accepting pyridine core, could facilitate the charge transfer states necessary for efficient light emission.

Table 1: Performance of Representative Pyridine-Based OLEDs

| Emitter Type | Dopant | Maximum External Quantum Efficiency (EQE) | Device Lifetime | Reference |

|---|---|---|---|---|

| Normal TADF | 3,6-di-tert-butyl-carbazole derivative | 25% (doped) | Relatively high | rsc.org |

| Dual TADF | 3,7-dibromophenothiazine derivative | 5% (doped) | Low | rsc.org |

Chemical Sensing and Detection Platforms

The fluorescence properties of many pyridine derivatives are sensitive to their chemical environment, a characteristic that can be harnessed for the development of chemical sensors. The interaction of the pyridine nitrogen with analytes can modulate the electronic structure of the molecule, leading to changes in its absorption and emission spectra.

Conjugated polymers containing pyridine rings have been synthesized and demonstrated to function as pH-responsive fluorescent chemical sensors. nih.gov In one such system, the protonation and deprotonation of the pyridine units in the polymer backbone led to distinct changes in fluorescence. The addition of acid caused a decrease and a red-shift in the fluorescence intensity, while the addition of a base resulted in an increase in fluorescence intensity. This reversible behavior makes such polymers effective and reusable for pH sensing. nih.gov

Small-molecule fluorescent probes based on a pyridine core have also been developed as optical sensors for detecting benzene (B151609) and gasoline adulteration. mdpi.com These compounds exhibit fluorescence emission between 300 and 450 nm, with the exact wavelength being dependent on the solvent polarity. The interaction between the fluorophore and the solvent plays a crucial role in the excited-state deactivation pathway. This sensitivity was exploited to detect the presence of benzene, where a linear correlation between the fluorescence quenching and the amount of benzene was observed. mdpi.com

Given that this compound possesses both a pyridine core and fluorescent dimethoxyphenyl groups, it is a plausible candidate for development into a chemical sensor. Its response to various analytes, particularly those that can interact with the pyridine nitrogen, warrants further investigation.

Table 3: Examples of Pyridine-Based Chemical Sensors

| Sensor Type | Analyte | Principle of Detection | Key Observation | Reference |

|---|---|---|---|---|

| Conjugated Polymer | pH (H+/OH-) | Protonation/deprotonation of pyridine units | Reversible changes in fluorescence intensity and wavelength | nih.gov |

Advanced Functional Materials Development

The versatility of the pyridine scaffold allows for its incorporation into a variety of more complex material architectures, including those designed for energy storage and novel polymer systems.

Polymer-Based Functional Materials

The incorporation of pyridine units into polymer backbones can impart desirable properties such as thermal stability, specific solubility characteristics, and functionality for further chemical modification. A range of pyridine-containing polymers have been synthesized for various applications.

For instance, a series of pyridine-based polybenzimidazoles (PBIs) were synthesized from different pyridine dicarboxylic acids and 3,3′,4,4′-tetraaminobiphenyl. benicewiczgroup.com These polymers were developed for potential use in high-temperature polymer electrolyte membrane fuel cells. The inclusion of the pyridine rings increases the number of basic sites in the polymer, which can influence properties like proton conductivity when doped with phosphoric acid. The resulting membranes displayed high phosphoric acid doping levels and, consequently, high proton conductivities of 0.1 to 0.2 S cm⁻¹ at 160 °C, while maintaining mechanical integrity. benicewiczgroup.com

In another approach, nitrogen-containing polyphenylene type polymers with pyridine rings were synthesized through the interaction of diacetylarylene and triethylorthoformate, followed by treatment with ammonia. mdpi.com This method provides a route to cross-linked pyridine-containing polyconjugated systems that are of interest for composite polymeric materials with specific electrical properties.

While the direct polymerization of this compound has not been extensively reported, it could serve as a monomer or a precursor for the synthesis of functional polymers. Its dimethoxyphenyl groups could be demethylated to create reactive hydroxyl groups, or the pyridine ring could be functionalized to allow for its incorporation into a polymer chain. The resulting polymers could exhibit interesting optical, thermal, and electronic properties derived from the this compound unit.

Table 5: Properties of Representative Pyridine-Containing Polymers

| Polymer Type | Monomers | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Polybenzimidazole (PBI) | Pyridine dicarboxylic acids, 3,3′,4,4′-tetraaminobiphenyl | High proton conductivity (0.1-0.2 S cm⁻¹ at 160 °C) | High-temperature fuel cell membranes | benicewiczgroup.com |

Catalysis in Organic and Inorganic Transformations

An extensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific applications of This compound as a catalyst or ligand in organic and inorganic transformations. While the broader class of pyridine derivatives is extensively utilized in catalysis, forming the backbone of many ligands for transition metal catalysts or acting as organocatalysts themselves, no studies have specifically detailed the catalytic activity of this particular compound.

The field of catalysis heavily relies on the electronic and steric properties of ligands to tune the reactivity and selectivity of metal centers. The dimethoxyphenyl substituents on the pyridine ring of this compound would be expected to confer specific properties, such as increased electron density on the pyridine nitrogen and significant steric bulk. These characteristics are, in principle, relevant for catalytic applications. However, without experimental data, any discussion of its potential catalytic role would be purely speculative and fall outside the scope of this fact-based article.

Consequently, there are no research findings, data tables, or detailed discussions to present regarding the use of this compound in catalytic transformations. The scientific community has not, to date, published any work that would allow for an assessment of its capabilities in this area of materials science.

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted pyridines, including 2,4-Bis(2,4-dimethoxyphenyl)pyridine, is an area ripe for innovation. While traditional methods often involve harsh conditions, toxic solvents, or expensive catalysts, the future lies in developing more sustainable and efficient synthetic protocols. nih.gov

A primary direction is the advancement of Multicomponent Reactions (MCRs) . MCRs are highly valued for their atom economy, reduced reaction times, and operational simplicity, aligning with the principles of green chemistry. researchgate.netresearchgate.net Research will likely focus on discovering new catalytic systems that can facilitate these reactions with higher yields and selectivity under milder conditions. For instance, the use of robust, reusable catalysts such as metal-organic frameworks (MOFs) is a promising avenue. nih.gov The development of surface-modified vials, like PET@UiO-66, which act as both the reaction vessel and the catalyst, represents a novel and economical approach. nih.gov

Another key area is the use of alternative energy sources to drive reactions, such as microwave irradiation, which has been shown to significantly shorten reaction times for pyridine (B92270) synthesis. nih.gov Future work could explore flow chemistry setups, which offer precise control over reaction parameters and facilitate safer, more scalable production. The overarching goal is to create a library of pyridine derivatives through environmentally benign methods that minimize waste and energy consumption.

Table 1: Comparison of Synthetic Approaches for Substituted Pyridines

| Method | Catalyst/Conditions | Advantages | Research Focus |

|---|---|---|---|

| Traditional Synthesis | Acids, bases, metal catalysts | Established procedures | Improving yield and selectivity |

| Multicomponent Reactions (MCRs) | Heterogeneous catalysts, MOFs | High atom economy, reduced steps, eco-friendly researchgate.net | Novel, reusable catalysts; milder conditions |

| Microwave-Assisted Synthesis | Boron trifluoride etherate | Rapid reaction times (minutes) nih.gov | Broader substrate scope, energy efficiency |

| Sustainable Catalysis | PET@UiO-66 vials | Catalyst reusability, operational simplicity nih.gov | Surface modification, application to diverse pyridines |

Development of Advanced Characterization Methodologies

A deep understanding of the structure-property relationships of this compound requires a combination of advanced experimental and theoretical characterization techniques. While standard methods like NMR and mass spectrometry are essential, future research will increasingly rely on a multi-faceted approach.

Single-crystal X-ray diffraction will remain a cornerstone for determining precise molecular geometry, including bond lengths, angles, and the planarity of the ring systems. researchgate.netresearchgate.net However, the focus will shift towards correlating these solid-state structures with properties in solution and in thin films, which are more relevant for practical applications.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) , will play a more integral role. researchgate.net These methods are crucial for:

Optimizing molecular geometries in the ground and excited states. researchgate.net

Predicting vibrational frequencies to aid in the interpretation of FT-IR spectra. researchgate.net

Simulating UV-Vis absorption and emission spectra to understand electronic transitions.

Mapping the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, which is fundamental to predicting electronic and photophysical behavior. researchgate.net

Furthermore, techniques like Hirshfeld surface analysis are emerging as powerful tools to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the forces that govern molecular packing. nih.gov The integration of these computational tools with experimental data will enable a more holistic understanding of the compound's behavior at the molecular level. diva-portal.org

Rational Design for Fine-tuning Photophysical and Electronic Properties

The future of materials science lies in the ability to rationally design molecules with specific, predetermined properties. For this compound, this involves the strategic modification of its chemical structure to fine-tune its photophysical and electronic characteristics. The goal is to control factors like absorption and emission wavelengths, fluorescence quantum yields, and charge transport capabilities. core.ac.uk

One established strategy is the creation of D-π-A (Donor-π-bridge-Acceptor) systems. By attaching electron-donating and electron-accepting groups to the pyridine core, researchers can induce and control intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This is a powerful mechanism for tuning the emission color and sensitivity to the local environment (solvatofluorochromism). researchgate.net

Future research will focus on:

Systematic Substituent Effects: Creating libraries of derivatives where the methoxy (B1213986) groups are replaced with other electron-donating or -withdrawing moieties to build a comprehensive understanding of structure-property relationships.

Extending π-Conjugation: Incorporating larger aromatic systems or different π-linkers to shift absorption and emission profiles, potentially into the near-infrared (NIR) region for biological imaging or telecommunications applications.

Controlling Tautomerism: For related pyridone structures, controlling the keto-enol tautomerism through chemical modification and solvent choice is a key factor in modulating fluorescence intensity. core.ac.uk

Computational modeling will be indispensable in this area, allowing for the in silico screening of potential candidate molecules to predict their properties before undertaking complex and costly synthesis. nih.govnih.gov

Engineering of Tailored Coordination and Supramolecular Systems

The nitrogen atom in the pyridine ring of this compound serves as an excellent coordination site for metal ions. wikipedia.org This property opens up the vast field of coordination chemistry and supramolecular assembly, where the molecule can be used as a ligand or a building block to construct complex, functional architectures. researchgate.net

Future research will explore the engineering of:

Discrete Metal Complexes: The formation of well-defined coordination compounds with transition metals like ruthenium, iridium, platinum, or iron. nih.govmdpi.comrsc.org These complexes often exhibit unique photophysical properties, such as phosphorescence, making them suitable for applications in OLEDs or as photocatalysts.

Supramolecular Polymers and Networks: Using the pyridine derivative as a ditopic or polytopic ligand to bridge multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). rsc.org These materials can have porous structures suitable for gas storage or catalysis.

Self-Assembled Architectures: Designing derivatives that can self-assemble in solution through non-covalent interactions like π-π stacking, hydrogen bonding, or hydrophobic effects. researchgate.netrsc.org This can lead to the formation of nanostructures such as nanotubes, vesicles, or helical ribbons, driven by the interplay between different molecular surfaces. researchgate.netmdpi.com

The ability to control the assembly and disassembly of these systems in response to external stimuli (e.g., light, temperature, or the presence of a guest molecule) is a key goal for creating "smart" materials. nih.gov

Integration of this compound into Next-Generation Functional Materials

The ultimate aim of the fundamental research described above is to integrate this compound and its optimized derivatives into advanced functional materials.

Table 2: Potential Applications and Key Molecular Properties

| Application Area | Material Type | Required Properties | Rationale |

|---|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | High fluorescence/phosphorescence quantum yield, suitable HOMO/LUMO levels, good charge mobility. ossila.com | The tunable emission and electron-deficient nature of the pyridine core make it a candidate for emissive or electron-transport layers. researchgate.netsquarespace.comresearchgate.net |

| Chemosensors | Fluorescent Probes | Emission properties sensitive to the local environment (e.g., polarity, presence of ions). mdpi.com | Binding of analytes to the pyridine or appended functional groups can modulate intramolecular charge transfer, leading to a detectable change in fluorescence color or intensity. researchgate.netuinsgd.ac.id |

| Photocatalysis | Photosensitizers | Strong absorption in the visible spectrum, ability to generate excited states, and facilitate electron transfer. | Pyridine derivatives can be incorporated into metal complexes that absorb light and initiate chemical reactions, relevant for solar energy conversion and green chemistry. nih.gov |

| Bioimaging | Fluorescent Dyes | High brightness, photostability, emission in the biological transparency window (NIR). | Rational design can shift the emission to longer wavelengths, and specific functionalization can target particular cellular components. |

Future work will involve fabricating and testing prototype devices. For OLEDs , this means incorporating the compound into multilayer device structures and evaluating its electroluminescence efficiency, color purity, and operational lifetime. For sensors , research will focus on testing the selectivity and sensitivity of the molecule towards specific analytes, such as toxic heavy metal ions or biologically important molecules, in complex environments. mdpi.com The development of materials that can perform multiple functions simultaneously, such as a sensor that is also catalytically active, represents a particularly exciting frontier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.